(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzylidene group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group through a condensation reaction. The diethylamino and methoxy substituents are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzylidene or imidazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[4-(dimethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione: Similar structure but with dimethylamino substituent.
(5E)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-ethylimidazolidine-2,4-dione: Similar structure but with ethoxy substituent.
Uniqueness
(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both diethylamino and methoxy groups may enhance its solubility and interaction with biological targets, making it a promising candidate for various applications.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-3-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O3/c1-5-19(6-2)13-9-8-12(15(11-13)23-4)10-14-16(21)20(7-3)17(22)18-14/h8-11H,5-7H2,1-4H3,(H,18,22)/b14-10+ |
InChI Key |
RCNHSKZTUUVCSF-GXDHUFHOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N(CC)CC)OC)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.